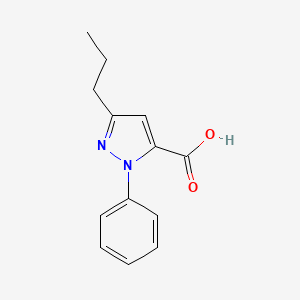

2-Phenyl-5-propylpyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

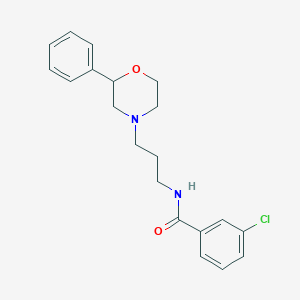

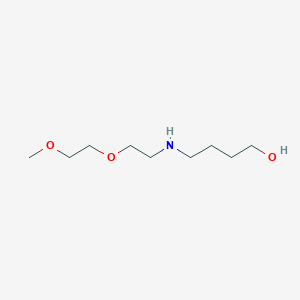

Pyrazoles are a class of organic compounds characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . Carboxylic acids, on the other hand, are organic compounds that contain a carboxyl group (-COOH) . The compound “2-Phenyl-5-propylpyrazole-3-carboxylic acid” would therefore be a pyrazole ring attached to a phenyl group at the 2nd position and a propyl group at the 5th position, and a carboxylic acid group at the 3rd position.

Molecular Structure Analysis

The molecular structure of “2-Phenyl-5-propylpyrazole-3-carboxylic acid” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring at the 2nd position would be a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), at the 5th position would be a propyl group (a three-carbon chain), and at the 3rd position would be a carboxylic acid group (-COOH) .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . Carboxylic acids are typically weak acids, dissociating in water to produce a carboxylate ion and a hydrogen ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-5-propylpyrazole-3-carboxylic acid” would depend on the specific arrangement of its atoms and the nature of its constituent groups. In general, pyrazoles are known for their diverse and valuable synthetic, biological, and photophysical properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The study of pyrazole derivatives, including 2-Phenyl-5-propylpyrazole-3-carboxylic acid, emphasizes their notable chemical properties and reactivity. These compounds exhibit varying acidity levels and alkylation reactions, influenced by substitution on both the phenyl and heterocyclic rings. For instance, electron-attracting groups on the phenyl ring enhance acidity, while alkylation on carbon is facilitated by certain reagents, highlighting their potential in synthetic chemistry applications (Zvilichovsky & David, 1988).

Synthesis of Heterocyclic Compounds

The multicomponent reactions of aminoazoles with phenylpyruvic acids and aldehydes, under various conditions, lead to the formation of complex heterocyclic compounds. This process demonstrates the utility of pyrazole derivatives in constructing diverse molecular architectures, which could be foundational for the development of new pharmaceuticals or materials (Sakhno et al., 2008).

Bioconversion and Biotechnological Applications

A specific example of bioconversion involving pyrazine derivatives, which share a structural resemblance with pyrazole compounds, involves the conversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. This highlights the potential biotechnological applications of pyrazole derivatives in producing complex molecules of interest in pharmaceuticals and agrochemicals (Wieser et al., 1997).

Antimicrobial Activities

The synthesis of novel heterocyclic substances using 2-arylhdrazononitriles, including pyrazole derivatives, has shown promising antimicrobial activities against a range of bacteria and yeast. This underscores the significance of pyrazole derivatives in medicinal chemistry, particularly in the development of new antibiotics and antimicrobial agents (Behbehani et al., 2011).

Optical and Morphological Properties

The synthesis of oligo-pyrazole-based thin films and the examination of their optical and morphological properties illustrate the potential use of pyrazole derivatives in materials science, particularly in optoelectronic applications. These findings open avenues for the development of novel materials with tailored optical properties for use in electronic devices (Cetin et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Pyrazole-containing compounds, due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields, continue to be an area of active research . The synthesis and study of new pyrazole derivatives, including potentially “2-Phenyl-5-propylpyrazole-3-carboxylic acid”, could be a fruitful area for future exploration .

Propiedades

IUPAC Name |

2-phenyl-5-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-10-9-12(13(16)17)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRAFHPAIWGGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-propylpyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)

![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2882493.png)

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)